Esmolol Acid (hydrochloride)
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Overview
Description
Esmolol Acid (hydrochloride) is a cardioselective beta-1 adrenergic receptor blocker. It is commonly used for the short-term control of ventricular rate and heart rate in various types of tachycardia, including perioperative tachycardia and hypertension . Esmolol Acid (hydrochloride) is known for its rapid onset and short duration of action, making it suitable for acute medical situations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Esmolol Acid (hydrochloride) involves several steps. One method includes the reaction of p-bromophenol with methyl acrylate in the presence of a palladium catalyst and a phosphine ligand to generate 3-(4-hydroxyphenyl) methyl acrylate. This intermediate is then hydrogenated in the presence of a palladium-carbon catalyst to obtain 4-hydroxy methyl phenylpropionate . Another method involves the use of potassium dihydrogen phosphate in water, followed by the addition of acetonitrile, methanol, and buffer to prepare the final product .
Industrial Production Methods: Industrial production of Esmolol Acid (hydrochloride) typically follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of readily available raw materials and simple reaction conditions makes it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Esmolol Acid (hydrochloride) undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of the ester linkage is a key reaction, primarily catalyzed by esterases in the cytosol of red blood cells .
Common Reagents and Conditions: Common reagents used in the reactions involving Esmolol Acid (hydrochloride) include palladium catalysts, phosphine ligands, and palladium-carbon catalysts . The reactions are typically carried out under mild conditions to ensure the stability of the compound.
Major Products Formed: The major products formed from the reactions of Esmolol Acid (hydrochloride) include its free acid form and methanol . These products result from the hydrolysis of the ester linkage.
Scientific Research Applications
Esmolol Acid (hydrochloride) has a wide range of scientific research applications. In medicine, it is used for the rapid control of ventricular rate in patients with atrial fibrillation or atrial flutter . It is also used in the treatment of perioperative tachycardia and hypertension . In biology, Esmolol Acid (hydrochloride) is used to study the effects of beta-adrenergic blockers on heart rate and blood pressure . Additionally, it has applications in the treatment of diabetic foot ulcers, where it has been shown to improve wound healing by inhibiting aldose reductase and facilitating the migration of fibroblasts .
Mechanism of Action
Esmolol Acid (hydrochloride) exerts its effects by blocking beta-adrenergic receptors in the heart. This leads to a decrease in the force and rate of heart contractions . The compound prevents the action of two naturally occurring substances, epinephrine and norepinephrine, by competing for receptor binding sites . The rapid metabolism of Esmolol Acid (hydrochloride) by esterases in red blood cells results in its short duration of action .
Comparison with Similar Compounds
Esmolol Acid (hydrochloride) is often compared with other beta-1 adrenergic blockers such as landiolol and metoprolol. Landiolol, like Esmolol Acid (hydrochloride), has a rapid onset and short duration of action but is known to induce a faster and more pronounced heart rate reduction . Metoprolol, on the other hand, has a longer duration of action and is used for chronic conditions . The unique feature of Esmolol Acid (hydrochloride) is its rapid metabolism and short duration of action, making it ideal for acute medical situations .
List of Similar Compounds:- Landiolol
- Metoprolol
- Atenolol
- Propranolol
Properties
CAS No. |
83356-60-9 |
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Molecular Formula |
C15H24ClNO4 |
Molecular Weight |
317.81 g/mol |
IUPAC Name |
3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C15H23NO4.ClH/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19;/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19);1H |
InChI Key |
KIRQRJMXRCCUNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O.Cl |
Origin of Product |
United States |
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